
N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential use in the treatment of pain and inflammation. This compound belongs to a class of drugs known as CB2 agonists, which target the cannabinoid receptor CB2 in the body.
科学的研究の応用
Stereoselective Synthesis : Enamides, including N-(4-Ethoxyphenyl) variants, have been used in stereoselective synthesis. Ishibashi et al. (1999) demonstrated the use of enamides in the stereoselective radical cascade approach to produce benzo[a]quinolizidines (Ishibashi, H., Inomata, M., Ohba, M., & Ikeda, M. (1999)).
Fluorescent Dye Synthesis : Enamides with ethoxycarbonyl groups, similar to N-(4-Ethoxyphenyl) enamides, have been utilized in synthesizing a variety of fluorescent dyes. These dyes show potential in fluorescence applications, displaying a wide range of emission wavelengths (Witalewska, M., Wrona-Piotrowicz, A., & Zakrzewski, J. (2019)).
Anti-inflammatory Activity : Enamides have been explored for their potential anti-inflammatory properties. Rajasekaran et al. (1999) studied the synthesis and evaluation of ibuprofen analogs, including enamides, showing potent anti-inflammatory activity (Rajasekaran, A., Sivakumar, P., & Jayakar, B. (1999)).
Hydrogen Bonding Studies in Anticonvulsants : The hydrogen bonding patterns in anticonvulsant enamines, including those similar to N-(4-Ethoxyphenyl) enamides, were studied by Kubicki et al. (2000). Their research provided insights into the structural aspects influencing the efficacy of these compounds (Kubicki, M., Bassyouni, H., & Codding, P. W. (2000)).
Asymmetric Synthesis Catalyst : Enamides have been used in asymmetric catalysis. Kagan et al. (1975) utilized chiral rhodium complexes in asymmetric synthesis, including the hydrogenation of enamides, to produce chiral amines and N-acyl derivatives (Kagan, H. B., Langlois, N., & Dang, T. P. (1975)).
特性
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-4-24-20-12-10-19(11-13-20)22-21(23)14-9-17-5-7-18(8-6-17)15-16(2)3/h5-14,16H,4,15H2,1-3H3,(H,22,23)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYSAGKAWNJYSI-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethoxyphenyl)-3-(4-(2-methylpropyl)phenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)
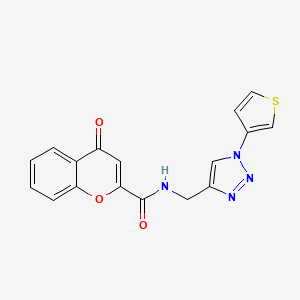
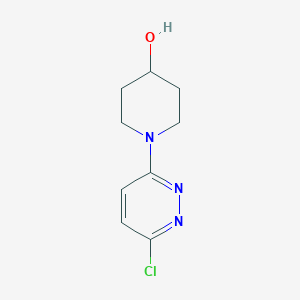
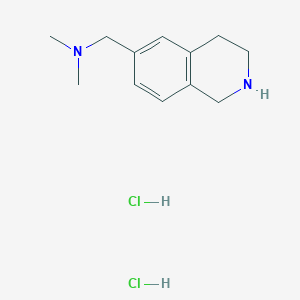

![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703752.png)
![N-[2-[(5-Cyclohexyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2703753.png)
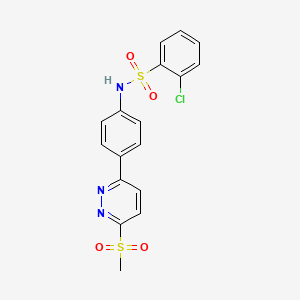
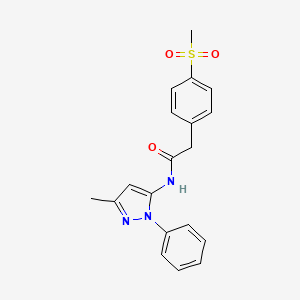

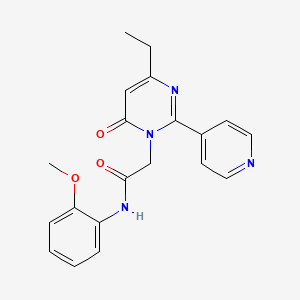
![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B2703760.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2703763.png)